Product packaging for Isopropyl p-tolyl sulfoxide(Cat. No.:CAS No. 50337-53-6)

Isopropyl p-tolyl sulfoxide

Cat. No.: B14667811
CAS No.: 50337-53-6
M. Wt: 182.28 g/mol
InChI Key: WNXVEFMOQSAQJV-UHFFFAOYSA-N
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Description

Isopropyl p-tolyl sulfoxide (CAS 50337-53-6) is an organosulfur compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . This compound serves as a valuable reference standard and intermediate in diverse research applications, particularly in enzymology and synthetic organic chemistry. In enzymology, it is a key substrate for investigating the stereoselectivity of flavin-containing monooxygenases (FMOs). Studies have shown that the enantioselective sulfoxidation of its sulfide precursor catalyzed by purified FMO isozymes from rabbit lung and mini-pig liver produces this compound with (R)-(+)-enantiomeric excesses of 63% and 41%, respectively, making it a critical probe for understanding enzyme mechanism and active site geometry . In synthetic chemistry, this sulfoxide is a significant precursor in the Fritsch–Buttenberg–Wiechell (FBW) rearrangement for alkyne synthesis. Specifically, 1-chlorovinyl p-tolyl sulfoxides, when treated with organometallic reagents like isopropylmagnesium chloride, undergo a sulfoxide/magnesium exchange to form magnesium alkylidene carbenoids. These intermediates efficiently rearrange to yield internal and terminal alkynes, providing a versatile one-carbon homologation route from carbonyl compounds . As a member of the sulfoxide family, which is prominent in pharmaceutical agents and chiral synthesis, its properties are of continued research interest . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B14667811 Isopropyl p-tolyl sulfoxide CAS No. 50337-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50337-53-6

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-methyl-4-propan-2-ylsulfinylbenzene

InChI

InChI=1S/C10H14OS/c1-8(2)12(11)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

WNXVEFMOQSAQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(C)C

Origin of Product

United States

Synthetic Methodologies for Enantiomerically Enriched Isopropyl P Tolyl Sulfoxide

Resolution of Racemic Sulfoxide (B87167) Mixtures

A foundational approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org Since enantiomers possess identical physical properties, their separation is a non-trivial task. libretexts.org The resolution of racemic isopropyl p-tolyl sulfoxide can be achieved through chemical and enzymatic methods.

Chemical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.org For instance, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomeric esters, which can then be separated. libretexts.org After separation, the desired enantiomer of the original compound can be regenerated. Chiral acids like (+)-tartaric acid and (+)-camphor-10-sulfonic acid are commonly employed for the resolution of racemic bases. libretexts.org

A notable advancement in this area is the development of a recycle photoreactor system for the resolution of chiral alkyl aryl sulfoxides. This method combines the separation of enantiomers via chiral high-performance liquid chromatography (HPLC) with the photoracemization of the undesired enantiomer using an immobilized photosensitizer. nih.gov This process allows for the conversion of a racemate into a single, pure enantiomer over several cycles. nih.gov For example, the photoracemization of enantiopure methyl p-tolyl sulfoxide has been demonstrated using this technique. nih.gov

Enzymatic resolution offers a highly selective alternative to chemical methods. This biocatalytic approach utilizes enzymes that can differentiate between the two enantiomers of a racemic sulfoxide. nih.govfrontiersin.org Sulfoxide reductases, such as methionine sulfoxide reductase (Msr) and dimethyl sulfoxide (DMSO) reductase, have emerged as powerful tools for the kinetic resolution of racemic sulfoxides. nih.govfrontiersin.org

In a kinetic resolution, one enantiomer of the racemic substrate is preferentially transformed by the enzyme, leaving the other enantiomer unreacted and thus enriched. nih.govfrontiersin.org Methionine sulfoxide reductase A (MsrA), for instance, is known to reduce the (S)-enantiomer of various aryl alkyl sulfoxides with high enantioselectivity. nih.gov This leaves the (R)-enantiomer in high enantiomeric excess.

Recently, DMSO reductase (DmsABC) from E. coli has been identified as an effective catalyst for the preparation of chiral sulfoxides, acting in a complementary fashion to MsrA. nih.gov This discovery expands the toolkit for enzymatic kinetic resolution, providing access to the opposite enantiomer. The high enantioselectivity of these enzymes makes them valuable for the preparation of a wide range of chiral sulfoxides. nih.govfrontiersin.org

Enzyme Preferred Substrate Enantiomer Outcome
Methionine Sulfoxide Reductase A (MsrA)(S)-sulfoxidesEnrichment of the (R)-sulfoxide enantiomer. nih.gov
DMSO Reductase (DmsABC)(R)-sulfoxides (enantiocomplementary to MsrA)Enrichment of the (S)-sulfoxide enantiomer. nih.gov

Diastereoselective Transformation of Chiral Sulfinates

A highly effective and widely used method for the synthesis of enantiomerically pure sulfoxides is the diastereoselective reaction of a Grignard reagent with a chiral sulfinate ester. This approach, pioneered by Andersen, provides a predictable and controllable route to a wide array of chiral sulfoxides.

The Andersen synthesis is a cornerstone in the preparation of optically active sulfoxides. thieme-connect.de The method involves the reaction of a Grignard reagent (R-MgX) with an enantiomerically pure diastereomer of a menthyl p-toluenesulfinate. The nucleophilic attack of the Grignard reagent at the sulfur atom proceeds with inversion of configuration, leading to the formation of the corresponding chiral sulfoxide.

The preparation of enantiomerically pure (R)-p-tolyl methyl sulfoxide, for example, is carried out using the method developed by Andersen and later refined by Solladié, starting from p-toluene sodium sulfinate. researchgate.net This method allows for the large-scale production of optically pure sulfoxides. scilit.com

The key to the success of the Andersen synthesis lies in the availability of diastereomerically pure menthyl p-toluenesulfinate. The reaction of p-toluenesulfinyl chloride with (-)-menthol produces a mixture of two diastereomers: (S,S)- and (R,S)-menthyl p-toluenesulfinate. thieme-connect.deresearchgate.net These diastereomers can be separated by fractional crystallization. thieme-connect.de

The group of Solladié significantly improved the original procedure, allowing for higher yields of the desired (S,S)-diastereomer through an epimerization/crystallization process. thieme-connect.deresearchgate.net The (S,S)-menthyl p-toluenesulfinate is a crystalline solid that is readily purified. researchgate.net Reaction of this pure diastereomer with a Grignard reagent, such as isopropylmagnesium chloride, yields the corresponding (S)-isopropyl p-tolyl sulfoxide with high enantiomeric purity.

Several methodologies have been developed to access (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate, with the procedure by Solladié being highlighted as particularly convenient and efficient. researchgate.net Modifications to Solladié's reaction conditions have further enhanced the cost-efficiency and yield of this crucial chiral auxiliary. researchgate.net

Methodology for (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate Synthesis Key Features
Phillips (1925) First synthesis, resulted in a diastereomeric mixture with <50% yield of the pure (S)-isomer after crystallization. thieme-connect.de
Solladié (1987) Modified procedure with crystallization/epimerization cycles, leading to higher yields. thieme-connect.deresearchgate.net
Trost (2013) Utilized p-toluenesulfonyl chloride as the starting material. researchgate.net
Hajipour (2006) Developed a solvent-free synthesis by grinding reagents. researchgate.net
Wencel-Delord & Colobert (2019) Further enhanced the Solladié procedure for improved efficiency. thieme-connect.de

Enantioselective Oxidation of Prochiral Sulfides to Sulfoxides

The direct oxidation of a prochiral sulfide (B99878) is the most straightforward route to a chiral sulfoxide. The key challenge lies in controlling the stereochemistry of the newly formed sulfur stereocenter. This has been successfully addressed through the development of sophisticated catalytic systems and highly selective stoichiometric reagents.

Catalytic Oxidation Systems

Catalytic methods are highly desirable due to their efficiency, allowing for the generation of significant quantities of the chiral product with only a small amount of a chiral catalyst. These systems often employ a transition metal complex in conjunction with a chiral ligand and a terminal oxidant.

Transition metal complexes have been extensively investigated for their ability to catalyze the enantioselective oxidation of sulfides. Titanium complexes, in particular, have proven to be highly effective. The most renowned system, developed by Kagan and Modena, utilizes a titanium(IV) isopropoxide complex modified with a chiral diethyl tartrate (DET) ligand. This catalyst, in the presence of an oxidant, can achieve high levels of enantioselectivity in the oxidation of various sulfides. While specific data for this compound is not extensively detailed in seminal reports which often focus on methyl p-tolyl sulfide, the general applicability of these systems to other alkyl aryl sulfides is well-established.

Vanadium complexes, particularly those incorporating chiral Schiff base ligands, have also emerged as powerful catalysts for asymmetric sulfoxidation. organic-chemistry.orgosti.govmdpi.comnih.gov These systems, typically using hydrogen peroxide as the oxidant, are known for their high activity. organic-chemistry.orgosti.gov The combination of a vanadium source, such as vanadyl acetylacetonate (B107027) ([VO(acac)₂]), with a chiral Schiff base ligand creates a catalytic species capable of effecting enantioselective oxygen transfer to the sulfide. organic-chemistry.org Optimization of these systems, including the choice of ligand and reaction conditions, has led to high enantioselectivities for a range of alkyl aryl sulfides. organic-chemistry.org

Molybdenum-based catalysts have also been explored for oxidation reactions, including the oxidation of sulfur-containing compounds. mdpi.comnih.govnih.govrjsvd.com However, detailed studies on the enantioselective oxidation of isopropyl p-tolyl sulfide using chiral molybdenum complexes are less commonly reported in the literature compared to titanium and vanadium systems.

The chiral ligand is the cornerstone of enantioselective catalysis, as it is responsible for creating the chiral environment around the metal center that dictates the stereochemical outcome of the reaction.

Tartrates , specifically diethyl tartrate (DET), are classic ligands used in conjunction with titanium(IV) isopropoxide. The resulting complex, often referred to as the Kagan-Modena reagent, has been shown to be highly effective for the asymmetric oxidation of a wide array of sulfides.

Binaphthols (BINOLs) are another class of privileged chiral ligands that have been successfully employed in titanium-catalyzed sulfoxidations. The C₂-symmetric backbone of BINOL provides a well-defined chiral pocket that can induce high enantioselectivity. For instance, (R)-6,6'-Diphenyl-BINOL has been used with titanium(IV) isopropoxide for the asymmetric oxidation of aryl methyl and aryl benzyl (B1604629) sulfides.

Schiff base ligands , derived from the condensation of a salicylaldehyde (B1680747) derivative and a chiral amino alcohol, are particularly effective in vanadium-catalyzed enantioselective sulfoxidations. organic-chemistry.orgosti.gov The modular nature of Schiff bases allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a given substrate. organic-chemistry.org Studies on the vanadium-catalyzed oxidation of alkyl aryl sulfides have demonstrated that the choice of both the aldehyde and the amino alcohol components of the Schiff base ligand significantly impacts the enantiomeric excess of the resulting sulfoxide. organic-chemistry.org

Salen ligands , which are a type of Schiff base ligand derived from a diamine and two equivalents of salicylaldehyde, are also prominent in asymmetric catalysis. Metal-salen complexes have been utilized in various oxidation reactions, although their specific application to the enantioselective oxidation of isopropyl p-tolyl sulfide is not as extensively documented as for other systems.

The design and application of other ligands, such as bis-hydroxamic acids , continue to be an active area of research in the quest for more efficient and selective catalytic systems for asymmetric sulfoxidation.

The choice of the terminal oxidant is crucial for the success of the catalytic sulfoxidation. The ideal oxidant should be readily available, inexpensive, and environmentally benign, and its byproducts should be easily separable from the desired product.

tert-Butyl hydroperoxide (TBHP) is a commonly used oxidant in titanium-catalyzed asymmetric sulfoxidations. It is relatively stable and soluble in organic solvents. researchgate.net In combination with the Ti(O-i-Pr)₄/DET system, TBHP has been shown to provide good to excellent enantioselectivities for the oxidation of p-tolyl sulfides.

Cumene hydroperoxide (CHP) is another organic hydroperoxide that has been effectively used, particularly in the original Kagan-Modena protocol. It often provides high enantioselectivities, though it can sometimes be less reactive than TBHP.

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its high oxygen content and the fact that its only byproduct is water. organic-chemistry.orgosti.gov It is frequently employed in vanadium-catalyzed systems with chiral Schiff base ligands. organic-chemistry.orgosti.gov The use of aqueous hydrogen peroxide can present challenges related to miscibility with organic substrates and solvents, but these can often be overcome through careful selection of reaction conditions.

The selection of the oxidant can influence not only the reaction rate but also the enantioselectivity and the chemoselectivity (sulfoxide vs. sulfone formation). For a given catalytic system and substrate, the optimal oxidant must often be determined empirically.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Flavin-containing monooxygenases (FMOs) are a class of enzymes that catalyze the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms, using molecular oxygen and NADPH as a cofactor. nih.govmdpi.comrug.nl

The enantioselective sulfoxidation of a series of alkyl p-tolyl sulfides, including isopropyl p-tolyl sulfide, has been systematically studied using purified FMOs from different sources. nih.gov The stereochemical outcome was found to be dependent on the specific FMO isozyme, the steric bulk of the alkyl substituent on the sulfide, and the reaction pH. nih.gov For instance, at pH 8.5, purified rabbit lung FMO catalyzes the oxidation of isopropyl p-tolyl sulfide to yield (R)-(+)-isopropyl p-tolyl sulfoxide with 63% enantiomeric excess. nih.gov In contrast, the FMO from mini-pig liver produces the same enantiomer but with a lower enantiomeric excess of 41%. nih.gov

These findings highlight the potential of FMOs as tunable biocatalysts for the production of enantiomerically enriched sulfoxides. The selectivity can be influenced by the choice of enzyme source and the optimization of reaction parameters.

Stoichiometric Oxidation with Chiral Organic Oxidants (e.g., Davis' (Camphorsulfonyl)oxaziridines)

Stoichiometric chiral oxidants offer a reliable method for asymmetric sulfoxidation, often providing high enantioselectivity under mild conditions. Among these, chiral N-sulfonyloxaziridines, developed by Franklin Davis, are particularly noteworthy. orgsyn.orgorganic-chemistry.orgmdpi.comnih.gov These reagents are stable, crystalline solids that act as electrophilic oxygen transfer agents.

The oxidation of isopropyl p-tolyl sulfide has been achieved using a chiral oxaziridine (B8769555) derived from camphor. Specifically, the reaction with this reagent at -78°C in chloroform (B151607) afforded (S)-isopropyl p-tolyl sulfoxide with a 60.3% enantiomeric excess. The stereochemical outcome is dictated by the approach of the sulfide to the oxaziridine oxygen, which is influenced by steric interactions between the substituents on the sulfide and the chiral backbone of the oxaziridine. While stoichiometric methods require a full equivalent of the chiral reagent, their predictability and high selectivity make them a valuable tool for the synthesis of enantiomerically enriched sulfoxides.

Synthetic Routes Based on Sulfenate Anions

The nucleophilic nature of sulfenate anions (RSO⁻) has been harnessed for the stereoselective formation of carbon-sulfur bonds, providing a valuable route to chiral sulfoxides. These methods often involve the in situ generation of the sulfenate anion from a suitable precursor, followed by its reaction with an electrophile.

One common strategy for generating sulfenate anions is the base-promoted retro-Michael reaction of β-sulfinyl esters. researchgate.net This approach has been successfully applied in palladium-catalyzed reactions to produce a variety of sulfoxides. researchgate.net For instance, the palladium-catalyzed allylic alkylation of sulfenate anions generated from β-sulfinyl esters offers a mild and efficient pathway to allyl sulfoxides. researchgate.net

In the context of synthesizing alkyl p-tolyl sulfoxides, the asymmetric alkylation of a p-tolylsulfenate anion is a key step. Research has shown that reacting methyl iodide with a p-tolyl-substituted β-sulfinyl ester can yield the corresponding methyl p-tolyl sulfoxide. mdpi.com While this specific example uses methyl iodide, the methodology is applicable to other alkyl halides, including isopropyl halides, to potentially form this compound. One study reported obtaining methyl p-tolyl sulfoxide in 77% yield with a 57% enantiomeric excess (ee) using this approach. mdpi.com

The enantioselectivity of these alkylations can be influenced by the use of chiral catalysts. Chiral phase-transfer catalysts, such as halogenated pentanidium salts, have been employed for the asymmetric alkylation of sulfenate anions, affording various sulfoxides with high enantioselectivities. dntb.gov.ua This methodology provides access to enantioenriched heterocyclic sulfoxides that may not be compatible with strong oxidizing agents or organometallic reagents. dntb.gov.ua

Another significant advancement is the palladium-catalyzed asymmetric synthesis of chiral sulfoxides from sulfenate anions using chiral ligands. The Josiphos-type ligand, specifically (R)-(S)-PPF-t-Bu₂, has been identified as a highly effective chiral ligand for the palladium-catalyzed arylation of sulfenate anions, achieving enantiomeric excesses as high as 83%. mdpi.com While this has been primarily demonstrated for arylations, the principle of using chiral palladium complexes to control the stereochemistry of the C-S bond formation is a promising avenue for the synthesis of enantiopure alkyl aryl sulfoxides like this compound.

The following table summarizes representative results for the synthesis of p-tolyl sulfoxides using sulfenate anion chemistry.

Alkylating/Arylating AgentSulfenate PrecursorCatalyst/LigandYield (%)ee (%)Reference
Methyl iodidep-tolyl β-sulfinyl esterNone specified7757 mdpi.com
p-Iodoanisolep-tolylsulfinyl acrylatePd(0) / (R)-(S)-PPF-t-Bu₂8373 mdpi.com
m-Iodoanisolep-tolylsulfinyl acrylatePd(0) / (R)-(S)-PPF-t-Bu₂9068 mdpi.com

Chemoenzymatic Strategies for this compound Preparation

Chemoenzymatic methods offer a powerful and environmentally benign alternative for the synthesis of enantiomerically pure sulfoxides. These strategies typically involve the kinetic resolution of a racemic mixture of the sulfoxide, where an enzyme selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiopure sulfoxide.

Lipases are a class of enzymes that have been successfully used for the kinetic resolution of racemic sulfoxides. nih.gov For example, the enzyme-promoted hydrolysis of racemic acetoxymethyl aryl sulfoxides has been developed as a simple and efficient method for producing enantiomerically enriched compounds. nih.gov It was noted in these studies that the enantioselectivity was generally lower for p-tolyl substituted sulfoxides compared to their phenyl analogues. nih.gov

Another highly effective class of enzymes for this purpose are the methionine sulfoxide reductases (Msr). researchgate.net Both MsrA and MsrB have been employed in the kinetic resolution of racemic sulfoxides. researchgate.net These enzymes catalyze the stereoselective reduction of one sulfoxide enantiomer to the corresponding sulfide, leaving the other enantiomer in high enantiomeric purity. This method has been successfully applied to a broad range of aromatic and aliphatic sulfoxides. researchgate.net

The commercial availability of enantiopure (R)-(+)-methyl p-tolyl sulfoxide with high enantiomeric excess (99% ee) suggests that efficient, scalable synthetic methods, likely including chemoenzymatic resolutions, are well-established for this class of compounds. nih.govsigmaaldrich.com The anion of this enantiopure sulfoxide is a valuable reagent in asymmetric synthesis. acs.org

The following table presents data on the enzymatic kinetic resolution of related sulfoxides, illustrating the potential of this strategy for this compound.

Racemic SulfoxideEnzymeResolution TypeProductee (%)Reference
Acetoxymethyl p-tolyl sulfoxideLipaseHydrolysis(S)-alcoholup to 98 nih.gov
Various aryl alkyl sulfoxidesMsrB homologueReduction(S)-sulfoxide92-99 researchgate.net
Atropoisomeric tolyl alcoholCalB lipaseAcetylation(R)-acetatehigh nih.gov

Stereochemical Aspects and Mechanistic Insights in Isopropyl P Tolyl Sulfoxide Chemistry

Configurational Stability of the Sulfinyl Stereocenter

The sulfur atom in isopropyl p-tolyl sulfoxide (B87167) is a stereocenter due to its tetrahedral geometry, with a lone pair of electrons acting as the fourth substituent. illinois.edu This chirality is not merely a theoretical concept; sulfoxides like isopropyl p-tolyl sulfoxide are configurationally stable at room temperature and can be resolved into their individual enantiomers. illinois.edu The energy barrier for the pyramidal inversion at the sulfur center is substantial, requiring temperatures around 200°C, which highlights their thermal stability. nih.gov

However, the racemization of chiral sulfoxides can be facilitated by other means. For instance, photoracemization can occur, particularly in the presence of a photosensitizer. nih.govnih.gov Studies have shown that the use of photosensitizers like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) can lead to rapid photoracemization of chiral alkyl aryl sulfoxides. nih.govacs.org This process is believed to involve the formation of an exciplex between the sulfoxide and the photosensitizer, or electron transfer processes that result in the formation of sulfoxide radical cations, which then undergo S-inversion. nih.govnih.gov The efficiency of this photoracemization can be influenced by the presence of other functional groups within the molecule. nih.govacs.org

Stereochemical Outcomes of Key Reactions Involving Sulfoxides

The chiral sulfinyl group in this compound exerts a powerful influence on the stereochemical course of various reactions, making it a valuable tool in asymmetric synthesis.

Nucleophilic substitution at the tricoordinate sulfur atom of sulfoxides generally proceeds with a high degree of stereospecificity. A classic example is the Andersen synthesis of chiral sulfoxides, where a diastereomerically pure menthyl p-toluenesulfinate is treated with a Grignard reagent. illinois.edu This reaction proceeds with clean inversion of configuration at the sulfur center, allowing for the predictable synthesis of a specific enantiomer of the target sulfoxide. illinois.edu

The mechanism of nucleophilic substitution at a sulfinyl sulfur can be complex and may proceed through either a concerted S(_{N})2-type mechanism or a stepwise addition-elimination pathway involving a hypervalent sulfurane intermediate. nih.govmdpi.com In many cases, particularly with good leaving groups, the reaction proceeds with inversion of configuration. nih.gov

The deprotonation of the carbon adjacent (alpha) to the sulfinyl group generates a chiral α-sulfinyl carbanion. These carbanions are valuable intermediates in asymmetric carbon-carbon bond formation. acs.org However, the stereoselectivity of their reactions with electrophiles can be variable. acs.org

The stereochemical outcome is influenced by several factors, including the nature of the alkyl and aryl groups on the sulfoxide, the electrophile, and the reaction conditions. For instance, the reaction of α-sulfinyl carbanions derived from alkyl p-tolyl sulfoxides with aldehydes often results in a mixture of diastereomeric products with low stereoselectivity. acs.org However, high levels of diastereoselectivity can be achieved in certain cases, such as in reactions involving lithium metal exchange or by using sulfoxides with bulky substituents. acs.org

Interestingly, the configurational stability of the α-sulfinyl carbanion itself is a key consideration. It is generally accepted that these carbanions are configurationally labile, meaning they can interconvert between diastereomeric forms. acs.org The observed stereoselectivity in their reactions is therefore often a result of the relative rates of reaction of these diastereomeric carbanions with the electrophile.

A notable example of achieving high diastereocontrol involves the use of β-silylethyl sulfoxides. The reaction of α-sulfinyl carbanions derived from these sulfoxides with ketones can proceed with high syn-selectivity. acs.orgnih.gov This has been attributed to a stabilizing interaction between the silicon atom and the carbonyl oxygen in the transition state. acs.orgnih.gov

The reaction of lithium carbanions derived from enantiopure methyl and ethyl p-tolyl sulfoxide with (S)-N-arylsulfinylketimines has also been shown to proceed with high stereoselectivity. acs.org In these reactions, the configuration of the newly formed stereocenter attached to the nitrogen is primarily controlled by the N-sulfinylimine, while the configuration of the carbon bonded to the sulfur is mainly influenced by the chiral sulfoxide. acs.org

The reduction of β-keto sulfoxides provides a powerful method for the synthesis of enantiomerically enriched β-hydroxy sulfoxides, which are valuable building blocks in organic synthesis. The stereochemical outcome of these reductions is highly dependent on the reaction conditions, particularly the presence or absence of a chelating agent.

In the absence of a chelating agent, the reduction of β-keto sulfoxides often proceeds via an intramolecular hydride delivery mechanism. chemtube3d.com The reaction is believed to proceed through a six-membered chair-like transition state where the p-tolyl group occupies a pseudo-equatorial position to minimize steric hindrance. chemtube3d.comchemtube3d.com This leads to a specific diastereomer of the β-hydroxy sulfoxide.

Conversely, in the presence of a chelating agent like zinc chloride (ZnCl₂), the reaction pathway changes to an intermolecular hydride attack. chemtube3d.comchemtube3d.com The zinc salt coordinates to both the sulfinyl oxygen and the keto oxygen, forming a rigid six-membered chelate. chemtube3d.com This chelation controls the facial selectivity of the hydride attack on the carbonyl group, leading to the formation of the opposite diastereomer compared to the non-chelated reduction. chemtube3d.comchemtube3d.com This ability to control the stereochemical outcome by simply adding or omitting a chelating agent makes the reduction of β-keto sulfoxides a highly versatile and stereodivergent process.

The choice of reducing agent also plays a crucial role. Reagents like diisobutylaluminium hydride (DIBAL-H) in the presence of ZnCl₂ are effective for the chelation-controlled reduction. chemtube3d.com

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling their outcomes. A key area of investigation has been the sulfoxide/magnesium exchange reaction.

The sulfoxide/magnesium exchange reaction is a powerful tool for the generation of functionalized Grignard reagents that would be difficult to prepare by other means. nih.gov This reaction involves the treatment of a sulfoxide with a Grignard reagent, typically in the presence of a lithium salt like LiCl, which can accelerate the exchange. researchgate.net

The reaction provides a pathway to generate enantiomerically enriched Grignard reagents from chiral sulfoxides, as the exchange can proceed with retention of configuration at the carbon atom. nih.gov This avoids the use of metallic magnesium, which can lead to radical processes and racemization. nih.gov

The sulfoxide/magnesium exchange can also be used to generate otherwise unstable species, such as cycloheptynes and cyclooctynes, from readily available 2-sulfinylcycloalkenyl triflates. rsc.org These strained alkynes can then be trapped in cycloaddition reactions to form complex polycyclic systems. rsc.org

The reaction pathway can sometimes compete with other processes, such as deprotonation or Pummerer-type reactions. acs.orgresearchgate.net The choice of base and reaction conditions is therefore critical to favor the desired sulfoxide-magnesium exchange. For example, magnesium amides have been found to be effective bases for promoting Pummerer-type reactions while minimizing the competing sulfoxide-magnesium exchange. researchgate.net

Fritsch–Buttenberg–Wiechell Rearrangement Mechanisms of Magnesium Alkylidene Carbenoids

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a chemical reaction that converts a 1,1-diaryl-2-halo-alkene into a 1,2-diaryl-alkyne using a strong base. wikipedia.org This rearrangement can also be applied to substrates with alkyl substituents. wikipedia.org A key development in this area involves the use of 1-chlorovinyl p-tolyl sulfoxides and isopropylmagnesium chloride to generate magnesium alkylidene carbenoids, which then undergo the FBW rearrangement to form alkynes. nih.govbeilstein-journals.orgd-nb.info This method provides a practical route for synthesizing alkynes from carbonyl compounds through a one-carbon homologation process. beilstein-journals.orgd-nb.info

The mechanism involves a sulfoxide/magnesium exchange reaction, followed by the FBW rearrangement of the resulting magnesium alkylidene carbenoid. nih.govbeilstein-journals.org Studies using 13C-labeled sulfoxides and Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details. nih.govbeilstein-journals.orgd-nb.info The reaction of 1-chlorovinyl p-tolyl sulfoxides with isopropylmagnesium chloride has been identified as an optimal combination for generating the necessary magnesium alkylidene carbenoids and facilitating the subsequent rearrangement. beilstein-journals.orgd-nb.infonih.gov For the successful 1,2-rearrangement to occur, the substituent with a high migratory aptitude and the chloro group must be in a trans relationship. nih.gov

The reaction requires an excess of isopropylmagnesium chloride (3.5 equivalents) to ensure the complete consumption of the sulfoxide. beilstein-journals.orgnih.gov This process efficiently yields this compound and the corresponding alkyne in high yields, demonstrating the efficiency of both the sulfoxide/magnesium exchange and the FBW rearrangement. beilstein-journals.orgnih.gov

Table 1: Reagents and Yields in the FBW Rearrangement

Reagent 1Reagent 2Product 1Yield 1Product 2Yield 2
1-chlorovinyl p-tolyl sulfoxideisopropylmagnesium chlorideThis compound97%alkyne99%
1-chlorovinyl p-tolyl sulfoxidesec-butyllithium--alkyne97%
1-chlorovinyl p-tolyl sulfoxideisopropylzinc bromide--No reaction-

This table summarizes the outcomes of the Fritsch–Buttenberg–Wiechell rearrangement using different reagents, highlighting the optimal conditions for the reaction.

Non-covalent Interactions in Stereocontrol (e.g., π-π interactions, Hydrogen Bonding)

Non-covalent interactions, such as π-π interactions and hydrogen bonding, play a crucial role in controlling the stereochemistry of reactions involving sulfoxides. researchgate.netnih.gov These weak interactions can influence the conformation of molecules and transition states, thereby directing the stereochemical outcome of a reaction. researchgate.net

For instance, in the context of crystal engineering and supramolecular chemistry, hydrogen bonds and π-π interactions are fundamental in the formation of specific architectures. researchgate.net The directionality of hydrogen bonds, although weaker in the case of CH/π interactions, can be a determining factor in the stereoselectivity of various organic reactions. researchgate.net Computational studies, including ab initio calculations, have shown that dispersion is the primary source of attraction in CH/π interactions, with a smaller contribution from electrostatic forces. researchgate.net

In the context of sulfoxide chemistry, the interplay of these non-covalent forces can be exploited for catalyst design and to understand molecular recognition and binding phenomena. nih.gov The stereoselective recognition of chiral molecules can be influenced by σ-hole interactions, a type of non-covalent bond involving elements like halogens and chalcogens. mdpi.com Furthermore, the regioselectivity of certain reactions can be altered by non-covalent interactions within ion pairs, as demonstrated in the sulfonyloxylactonization of 2-vinylbenzoic acids using hypervalent iodine reagents. rsc.org

Kinetic Resolution Mechanisms (e.g., through Overoxidation or Dynamic Kinetic Resolution)

Kinetic resolution is a widely used method for separating enantiomers of a racemic compound. In the case of sulfoxides, this can be achieved through various mechanisms, including overoxidation and dynamic kinetic resolution (DKR).

Overoxidation is a common strategy where one enantiomer of a racemic sulfoxide is preferentially oxidized to the corresponding sulfone, allowing for the separation of the less reactive enantiomer. Vanadium-catalyzed systems have proven effective for this purpose. For example, a combination of a chiral vanadium-salan complex and hydrogen peroxide can facilitate the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity. organic-chemistry.orgnih.gov This system is also effective for the kinetic resolution of racemic sulfoxides, yielding optically pure sulfoxides in good yields. organic-chemistry.orgnih.gov The high enantioselectivity is a direct result of the asymmetric oxidation process rather than the kinetic resolution itself. nih.gov Another efficient system involves a vanadium complex with a 3,5-diiodo Schiff base ligand, which also achieves high enantioselectivity in the oxidation of alkyl aryl sulfides. organic-chemistry.org

Dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A notable example involves the use of a sulfoxide bearing two aldehyde moieties. dntb.gov.ua An intramolecular chalcogen bond between an aldehyde oxygen and the sulfoxide sulfur atom creates a conformational lock, resulting in a racemic mixture. dntb.gov.ua In the presence of an N-heterocyclic carbene (NHC) catalyst, one aldehyde group reacts selectively with an alcohol. This process, coupled with the facile isomerization enabled by the chalcogen bonding, leads to a DKR, affording the chiral sulfoxide product with excellent optical purity. dntb.gov.ua Photoracemization of chiral alkyl aryl sulfoxides using a photosensitizer also presents a rapid method applicable to DKR. nih.gov

Enzymatic methods also offer a powerful approach for the kinetic resolution of sulfoxides. A homologue of methionine sulfoxide reductase B (MsrB) has been shown to exhibit high enantioselectivity and a broad substrate scope for the kinetic resolution of racemic sulfoxides, producing (S)-sulfoxides in high enantiomeric excess. rsc.org

Table 2: Comparison of Kinetic Resolution Methods for Sulfoxides

MethodCatalyst/ReagentKey FeatureOutcome
OveroxidationVanadium-salan complex / H₂O₂Asymmetric oxidationHigh ee of chiral sulfoxides
OveroxidationVanadium-Schiff base / H₂O₂Efficient initial oxidation and kinetic resolutionHigh ee and yield of alkyl aryl sulfoxides
Dynamic Kinetic ResolutionN-heterocyclic carbene (NHC)Chalcogen bond-guided conformational isomerizationChiral sulfoxides with excellent optical purity
Enzymatic ResolutionMethionine sulfoxide reductase B (MsrB) homologueHigh enantioselectivity and broad substrate scope(S)-sulfoxides with high ee

This table provides a comparative overview of different kinetic resolution techniques applied to sulfoxides, detailing the catalysts, key features, and outcomes of each method.

Computational Probing of Secondary Orbital Interactions and Stereoselection

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for investigating the mechanisms and stereoselectivity of chemical reactions. In the context of sulfoxide chemistry, these methods have been used to probe secondary orbital interactions (SOI) and their role in stereoselection.

Secondary orbital interactions refer to the through-space interactions between the orbitals of a reacting molecule that are not directly involved in the bond-forming or bond-breaking processes. These interactions, though weaker than primary orbital interactions, can significantly influence the energy of transition states and thus control the stereochemical outcome of a reaction. The concept of SOI was famously invoked by Woodward and Hoffmann to explain the endo selectivity of the Diels-Alder reaction. wikipedia.org

DFT calculations have also been crucial in elucidating the mechanism of the Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids, as mentioned earlier. nih.govbeilstein-journals.orgd-nb.info These calculations help to map out the reaction energy profile, identify transition states, and understand the factors that govern the observed regioselectivity and stereoselectivity. rsc.org For example, in the cycloaddition reactions of zerumbone, DFT calculations revealed that nucleophilic attack at one double bond was energetically favored over another due to significantly lower activation energy barriers. rsc.org Similarly, computational analysis of non-covalent interactions has shed light on the inversion of regioselectivity in sulfonyloxylactonization reactions. rsc.org

While the existence and significance of SOI have been a subject of debate, with some studies suggesting that other effects like steric interactions and solvent effects might be more dominant, computational probing remains a critical approach to dissect the various contributing factors to stereoselection in complex organic reactions. capes.gov.br

Computational and Spectroscopic Characterization of Isopropyl P Tolyl Sulfoxide and Analogues

Computational Studies on Reactivity and Stereoselectivity

Computational chemistry offers powerful insights into the factors governing the reactivity and stereoselectivity of chemical reactions involving chiral sulfoxides. By modeling systems at the atomic level, researchers can investigate phenomena that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. It is used to calculate the electronic structure of molecules and locate and characterize stationary points—reactants, products, intermediates, and transition states—on the potential energy surface. youtube.com For sulfoxides, this is particularly useful for understanding processes like oxidation, reduction, and pyramidal inversion at the sulfur stereocenter.

In studies of analogues like methyl p-tolyl sulfoxide (B87167), DFT methods are employed to explore the energy barriers associated with the interconversion of enantiomers. nih.gov For instance, the pyramidal inversion that interconverts the handedness at the sulfur atom can be modeled. nih.gov These calculations involve mapping the reaction pathway and identifying the transition state structure, which represents the highest energy point that must be overcome for the reaction to proceed. youtube.com The energy of this transition state determines the activation energy and, consequently, the reaction rate. Time-dependent DFT (TD-DFT) can further be used to study the process in electronically excited states, revealing that optical excitation can significantly lower the inversion barrier. nih.gov

Table 1: Example of DFT-Calculated Parameters for Sulfoxide Analogues

Parameter Description Typical Finding Source
Pyramidal Inversion Barrier (S₀) The energy required to invert the stereochemistry at the sulfur atom in the ground electronic state. A significant energy barrier exists, indicating stereochemical stability at room temperature. nih.gov
Pyramidal Inversion Barrier (S₁) The energy required for inversion in the first electronically excited state. The barrier is substantially lower than in the ground state, suggesting photoexcitation can facilitate racemization. nih.gov
Transition State Geometry The molecular structure at the highest point on the reaction coordinate for inversion. The sulfur center and its three substituents are typically planar in the transition state. nih.gov

| Reaction Free Energy (ΔG) | The difference in free energy between reactants and products for a given step. youtube.com | Used to determine the spontaneity and position of equilibrium for a reaction. | youtube.com |

This table is illustrative and based on findings for analogous sulfoxide compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Processes and Stereoselectivity Rationalization

While DFT is excellent for isolated molecules, many stereoselective reactions occur within the complex environment of an enzyme active site. For these systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the method of choice. In a QM/MM approach, the chemically active region—such as the substrate (e.g., isopropyl p-tolyl sulfoxide) and key enzymatic residues or cofactors—is treated with a high-level QM method. nih.gov The rest of the protein and surrounding solvent are treated with a less computationally expensive MM force field. nih.gov

This dual approach allows for the accurate modeling of bond-making and bond-breaking events while still accounting for the influence of the entire protein environment. nih.gov QM/MM simulations are instrumental in rationalizing the stereoselectivity of enzymes. chemrxiv.orgrsc.org By calculating the transition state energies for the pathways leading to different stereoisomeric products, researchers can predict which product will be favored. The calculations can reveal how the intricate network of interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) within the enzyme's active site stabilizes one transition state over another, thereby directing the reaction to a specific stereochemical outcome. nih.gov

Analysis of Orbital Interactions and Steric Effects Influencing Selectivity

The stereoselectivity of a reaction is fundamentally governed by a combination of electronic and steric effects. Computational models provide a quantitative way to dissect these contributions.

Orbital Interactions: The interaction between the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reactants is crucial. In an enzymatic reaction modeled with QM/MM, analysis can show how the enzyme's electronic environment alters the energy and shape of the substrate's orbitals, favoring an approach from one specific direction. chemrxiv.org For instance, the mutation of an axial cysteine ligand to a serine in an engineered P450 enzyme was shown to increase electron density on the iron center, enhancing its reactivity. chemrxiv.orgrsc.org

Steric Effects: Steric hindrance plays a more intuitive but equally critical role. Computational models can map the three-dimensional space within an enzyme's active site or around a catalyst. This allows for the visualization and quantification of steric clashes that would occur along one reaction pathway but not another. In the case of engineered enzymes, mutations can introduce bulky residues into the active site, which physically block the substrate from adopting a conformation that would lead to the undesired stereoisomer. chemrxiv.orgrsc.org This steric blocking is often a key factor in achieving high enantioselectivity. chemrxiv.org

Spectroscopic Probes for Stereochemical Analysis

While computational methods provide predictive power, spectroscopic techniques are essential for the experimental verification of molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For chiral sulfoxides, specific NMR techniques are used to deduce stereochemistry.

The protons of the isopropyl group in this compound are diastereotopic due to the adjacent chiral sulfur center. This means that even in a standard ¹H NMR spectrum, they should, in principle, have different chemical shifts, providing initial evidence of chirality.

For a more detailed analysis, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. nih.gov A NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. By observing a NOE correlation between a proton on the tolyl ring and a proton on the isopropyl group, one can deduce the relative orientation of these groups and thus the preferred conformation of the molecule. This information is critical for assigning the relative stereochemistry in diastereomeric compounds. nih.gov

Circular Dichroism (CD) and Cotton Effects for Absolute Configuration Determination

While NMR can establish the relative arrangement of atoms, Circular Dichroism (CD) spectroscopy is a primary method for determining the absolute configuration (i.e., distinguishing between the R and S enantiomers). nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. hebmu.edu.cn A plot of this differential absorption versus wavelength is the CD spectrum.

A peak in a CD spectrum, which can be positive or negative, is known as a Cotton effect . hebmu.edu.cnlibretexts.org The sign of the Cotton effect is directly related to the absolute stereochemistry of the molecule. libretexts.org For a given class of compounds with the same chromophore (the light-absorbing part of the molecule), there is often an empirical correlation between the absolute configuration and the sign of the Cotton effect. For aryl alkyl sulfoxides, the strong π → π* transition of the aromatic ring typically gives rise to a strong Cotton effect. It has been established that for many such sulfoxides, the (R)-enantiomer exhibits a positive Cotton effect, while the (S)-enantiomer exhibits a negative one. By measuring the CD spectrum of an unknown sample of this compound and observing the sign of the Cotton effect, one can confidently assign its absolute configuration. nih.govlibretexts.org

Table 2: Relationship Between Absolute Configuration and CD Spectroscopy for Aryl Alkyl Sulfoxides

Absolute Configuration Expected Sign of Cotton Effect Spectroscopic Observation Source
(R) Positive A positive peak in the CD spectrum corresponding to the aromatic chromophore's absorption. nih.govlibretexts.org

| (S) | Negative | A negative peak in the CD spectrum corresponding to the aromatic chromophore's absorption. | nih.govlibretexts.org |

This table represents a generally observed empirical rule for this class of compounds.

Photoelectron Circular Dichroism (PECD) for Chiral Asymmetry Assessment

Photoelectron Circular Dichroism (PECD) is a powerful technique for probing molecular chirality in the gas phase. It measures the asymmetric emission of photoelectrons when a chiral molecule is ionized by circularly polarized light. chromatographyonline.com This asymmetry, which can be orders of magnitude greater than that observed in conventional circular dichroism, provides detailed information about the stereochemistry of the molecule. massspecpecd.com

Recent studies on methyl p-tolyl sulfoxide (MTSO), a close analogue of this compound, have demonstrated the remarkable sensitivity of PECD for characterizing chiral sulfoxides. In these experiments, enantiopure samples of (R)-(+)-MTSO and (S)-(-)-MTSO were ionized by a single photon of circularly polarized light. nih.govethz.ch The resulting photoelectron angular distribution showed a significant forward-backward asymmetry.

A key finding was the exceptionally large PECD effect observed for MTSO, with an asymmetry parameter of approximately 25% upon ionization with 133 nm light (9.3 eV). nih.govnih.gov This large effect underscores the sensitivity of PECD to the chiral environment of the sulfur atom, which acts as the stereogenic center. The chirality in MTSO arises from the pyramidal arrangement of the sulfoxide group, with the sulfur atom bonded to three different substituents (a methyl group, a p-tolyl group, and an oxygen atom) and also possessing a lone pair of electrons. nih.gov

The experimental results were compared with ab-initio scattering calculations, which provided theoretical values for the expected chiral asymmetry. nih.govnih.gov Excellent agreement between experiment and theory was achieved, particularly when the calculations accounted for orbital mixing via configuration interaction in the resulting cation. nih.govnih.gov This demonstrates that PECD is not only a tool for chiral recognition but is also highly sensitive to the electronic structure of the cation, offering deeper insights than traditional photoelectron spectroscopy. nih.gov The combination of PECD with mass spectrometry (MS-PECD) further enhances its analytical power, allowing for the direct, enantiomer-specific identification of chiral molecules within mixtures without prior separation. chromatographyonline.com

Table 1: PECD Data for Methyl p-tolyl sulfoxide (MTSO) Analogue

Parameter(R)-(+)-MTSO(S)-(-)-MTSOSource
Ionization Wavelength133 nm133 nm nih.gov
Photon Energy9.3 eV9.3 eV nih.gov
Asymmetry Parameter (2b₁)0.24 ± 0.03-0.25 ± 0.02 researchgate.net
Ionization Energy8.70 eV8.70 eV researchgate.net

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov The determination of absolute configuration for a chiral molecule is possible due to the phenomenon of anomalous dispersion (or resonant scattering), which violates Friedel's law for non-centrosymmetric crystal structures. ed.ac.uk

The crystal structure of the analogue (+)-methyl-p-tolyl sulfoxide has been determined, confirming its absolute configuration. aip.org In such an analysis, a high-quality single crystal of an enantiopure compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions are derived. To establish the absolute configuration, the intensities of Bijvoet pairs—reflections (hkl) and their inverse (-h-k-l)—are compared. researchgate.net The small differences in these intensities, caused by anomalous scattering, allow for the unambiguous assignment of the correct enantiomeric form. researchgate.net

The quality of the absolute structure determination is often assessed using the Flack parameter, which should refine to a value close to 0 for the correct configuration and close to 1 for the inverted structure. researchgate.net For molecules containing only light atoms (like C, H, O, S), the anomalous scattering effect is weak, making the determination more challenging but still feasible with modern diffractometers and data analysis techniques. ed.ac.uk

In cases where obtaining a suitable crystal of the target molecule is difficult, the absolute configuration can be determined by analyzing a crystalline derivative. For instance, the absolute configuration at the chiral sulfoxide center of a bicalutamide (B1683754) analogue was successfully determined by synthesizing and crystallizing a related compound that differed only at a remote functional group. smu.edu This approach allowed for the reliable assignment of the R/S configuration at the sulfur atom, which was subsequently verified by NMR measurements combined with quantum chemical calculations. smu.edu

Table 2: Crystallographic Data for (+)-Methyl p-tolyl sulfoxide Analogue

ParameterValueSource
Chemical FormulaC₈H₁₀OS aip.org
Crystal SystemOrthorhombic aip.org
Space GroupP2₁2₁2₁ aip.org
a (Å)5.53 aip.org
b (Å)7.96 aip.org
c (Å)18.06 aip.org
Absolute ConfigurationConfirmed aip.org

Synthesis and Reactivity of Isopropyl P Tolyl Sulfoxide Derivatives and Precursors

Alpha-Halogenated Sulfoxides and Their Transformations

Alpha-halogenated sulfoxides, such as 1-chlorovinyl p-tolyl sulfoxides, are pivotal precursors in a variety of synthetic transformations. Their utility stems from the ability to generate highly reactive species like magnesium carbenoids, which then participate in a range of carbon-carbon bond-forming reactions.

A significant advancement in the chemistry of alpha-halogenated sulfoxides is the development of the sulfoxide-magnesium exchange reaction. nih.govpharm.or.jp This method allows for the generation of magnesium carbenoids from α-haloalkyl or α-haloalkenyl aryl sulfoxides by treatment with a Grignard reagent at low temperatures. nih.govpharm.or.jp These magnesium carbenoids are notably milder and more stable than their lithium counterparts, typically remaining stable at temperatures below -60°C for at least 30 minutes. nih.govpharm.or.jp

The generation of magnesium carbenoids from α-chloro-substituted sulfoxides and Grignard reagents is a chemoselective process. tus.ac.jp This selectivity enables the formation of magnesium carbenoids that possess other electrophilic functional groups. tus.ac.jp The reactivity of these magnesium carbenoids is ambiphilic, meaning they can react with both electrophiles and nucleophiles. tus.ac.jp This dual reactivity has led to the discovery of many novel and unprecedented reactions. nih.govpharm.or.jp

The general scheme for the generation of magnesium carbenoids from 1-chlorovinyl p-tolyl sulfoxides is depicted below:

Scheme 1: Generation of Magnesium Alkylidene Carbenoids

Generated code

Where R1 is an alkyl or aryl group and Tol is a p-tolyl group.

The stability and unique reactivity of these magnesium carbenoids have made them valuable tools in organic synthesis. rsc.org

The synthesis begins with the preparation of 1-chlorovinyl p-tolyl sulfoxides from carbonyl compounds and chloromethyl p-tolyl sulfoxide (B87167). beilstein-journals.org Treatment of the sulfoxide with isopropylmagnesium chloride generates the magnesium alkylidene carbenoid, which then undergoes the FBW rearrangement to yield the corresponding alkyne. beilstein-journals.org The use of isopropylmagnesium chloride has been found to be optimal for both the generation of the carbenoid and the subsequent rearrangement. beilstein-journals.org

A plausible mechanism for the FBW rearrangement involves a 1,2-migration of the R¹ group with concomitant expulsion of the magnesium chloride species. The stereochemistry of the starting 1-chlorovinyl p-tolyl sulfoxide can influence the reaction, with the isomer having the migrating group (R¹) and the chlorine atom in a trans orientation undergoing the rearrangement more readily. beilstein-journals.org

A related method for generating alkynylmagnesium chlorides involves the use of a turbo Grignard reagent (isopropylmagnesium chloride-lithium chloride complex). researchgate.net This process also proceeds through a sulfoxide/magnesium exchange reaction and an FBW rearrangement of the resulting magnesium alkylidene carbenoid. researchgate.net The alkynylmagnesium chlorides formed can then be reacted with various electrophiles to produce internal alkynes. researchgate.net

The generation of magnesium carbenoids from α-chloro-substituted sulfoxides bearing an electrophilic functional group can lead to intramolecular reactions, resulting in the formation of cyclic compounds. tus.ac.jp For instance, the treatment of 1-chlorocyclobutyl p-tolyl sulfoxides with ethylmagnesium chloride at low temperatures affords cyclobutylmagnesium carbenoids in high yields. researchgate.net These carbenoids are stable at -78°C for at least 30 minutes and can react with various nucleophiles to produce multisubstituted cyclobutanes. researchgate.net Furthermore, their reaction with lithium α-sulfonyl carbanions leads to the formation of alkylidenecyclobutanes. researchgate.net

The p-tolylsulfinyl group can serve as a chiral auxiliary, enabling enantioselective transformations. tus.ac.jp When optically active α-chloro-substituted sulfoxides are treated with Grignard reagents, the resulting products can be obtained with high enantiomeric excess. tus.ac.jp This has been applied to enantioselective intramolecular C-H insertion reactions. acs.org

While much of the research on enantioselective C-H insertions has focused on metal carbenoids derived from diazo compounds, the principles can be extended to chiral carbenoids generated from other precursors. acs.org The use of chiral ligands in copper-catalyzed reactions of diazoesters has been shown to be effective for enantioselective N-H insertion reactions, producing α-amino acid derivatives in high yields and excellent enantioselectivities. acs.orgnih.gov Similar strategies involving chiral catalysts have been applied to S-H bond insertions. rsc.org The development of cooperative catalytic systems, for example using a combination of an achiral dirhodium catalyst and a chiral organocatalyst, has also proven effective in achieving enantioselective carbene insertions into amide N-H bonds. nih.gov These advancements highlight the potential for developing highly stereoselective C-H insertion reactions using chiral carbenoids derived from isopropyl p-tolyl sulfoxide precursors.

Development of Novel this compound-Based Reagents and Building Blocks

The versatility of this compound and its derivatives has spurred the development of novel reagents and building blocks for organic synthesis. These building blocks often feature rare chemotypes and favorable physicochemical properties, making them valuable for creating diverse compound libraries for applications in medicinal chemistry and drug discovery. lifechemicals.com

Alkynyl sulfoxides, for example, are important synthetic intermediates. researchgate.net Novel methods for their synthesis have been developed, such as the reaction of terminal alkynes with perfluoroalkanesulfinyl chlorides in the presence of n-BuLi/ZnCl₂. researchgate.net Another approach involves trapping in-situ generated sulfenate anions with ethynyl (B1212043) benziodoxolone (EBX) reagents. researchgate.net

The development of new synthetic methods continues to expand the utility of sulfoxide-based building blocks. For instance, gold(I) complexes have been shown to catalyze the rearrangement of alkynyl sulfoxides to produce various sulfur-containing heterocyclic compounds. nih.gov This reaction is proposed to proceed through an α-carbonyl gold-carbenoid intermediate formed via an oxygen atom transfer from the sulfoxide.

The ongoing research into the synthesis and reactivity of this compound derivatives promises to deliver even more sophisticated and selective reagents and building blocks for the construction of complex molecules.

Future Directions and Emerging Research Areas in Isopropyl P Tolyl Sulfoxide Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The demand for environmentally friendly chemical processes has spurred research into more sustainable methods for synthesizing sulfoxides. nih.gov A significant area of focus is the move away from stoichiometric, often heavy-metal-based oxidants, towards catalytic processes that utilize greener oxidants.

One promising approach involves the use of hydrogen peroxide as the terminal oxidant in the presence of a catalyst. For instance, a selective and efficient method has been described for the oxidation of sterically hindered sulfides to sulfoxides using hydrogen peroxide in methanol, catalyzed by a mixture of sulfuric acid and an alcohol like isopropyl alcohol. researchgate.net This method represents a more sustainable alternative to traditional protocols.

Biocatalytic oxidation of prochiral sulfides is another direct and economically viable route to optically pure sulfoxides. nih.govpsu.edu Enzymes, such as those from bacteria and fungi, can perform these oxidations under mild conditions with high enantioselectivity, aligning with the principles of green chemistry. psu.edu The development of robust and reusable biocatalysts is a key objective in making these synthetic routes industrially applicable.

Exploration of New Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of sulfoxides remains a major goal, as the chirality at the sulfur atom is crucial for their application in asymmetric synthesis and pharmaceuticals. researchgate.netnih.gov Research is actively pursuing novel catalytic systems to achieve higher enantioselectivity and broader substrate scope.

Recent advancements include the development of nickel-catalyzed enantioconvergent reactions. nih.gov These systems can convert a racemic mixture of starting materials into a single enantiomer of the product, offering high efficiency. For example, a Ni(II)-catalyzed reaction has been shown to synthesize dienyl sulfoxides with up to 98% enantiomeric excess (ee). nih.gov

Transition-metal-free protocols are also gaining traction. The use of chiral oxaziridines has been shown to be effective for the asymmetric oxidation of sulfides, in some cases providing better results than metal-based systems. researchgate.net Furthermore, asymmetric sulfide (B99878) oxidation using chiral catalysts based on titanium, manganese, or vanadium continues to be an area of interest. researchgate.net The exploration of novel ligands for these metals is expected to yield catalysts with improved performance. For instance, palladium catalysts with specialized ligands like (S,S)-Trost ligand have been used for the enantioselective synthesis of N-C axially chiral sulfonamides. mdpi.com

Catalytic SystemType of SynthesisKey Advantages
Biocatalysts (e.g., Toluene Monooxygenases) Enantioselective oxidationGreen process, high enantioselectivity, mild conditions. nih.govpsu.edu
Nickel(II) with Chiral Ligands Enantioconvergent reactionUses racemic starting materials, achieves high ee (up to 98%). nih.gov
Chiral Oxaziridines Asymmetric oxidationTransition-metal-free, can be more effective than metal catalysts. researchgate.net
Palladium/(S,S)-Trost Ligand Enantioselective N-allylationCreates axially chiral compounds with good enantioselectivity. mdpi.com

Advanced Computational Modeling for Predictive Understanding of Stereoselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of isopropyl p-tolyl sulfoxide (B87167), density functional theory (DFT) calculations are being employed to elucidate reaction mechanisms and the origins of stereoselectivity.

For example, combined experimental and computational studies on nickel-catalyzed reactions have helped to uncover unique outer-sphere mechanisms that govern the enantioselectivity. nih.gov Such insights are crucial for the rational design of more effective catalysts. Computational modeling has also been used to study the adsorption and reaction kinetics of related sulfoxides, like methyl p-tolyl sulfoxide, on surfaces, which can inform the development of heterogeneous catalysts. nih.gov

A recent development is the DFT-D4 model, which allows for more accurate computation of London dispersion interactions. researchgate.net Applying such advanced models to the transition states of sulfoxidation reactions can lead to a more precise prediction of enantiomeric outcomes, thereby reducing the need for extensive experimental screening and accelerating catalyst development.

Integration of Isopropyl p-tolyl Sulfoxide in Complex Molecular Architectures and Total Synthesis

Chiral sulfoxides are valuable intermediates and chiral auxiliaries in the synthesis of complex molecules. Reagents derived from p-tolyl sulfoxides are instrumental in constructing stereocenters. For instance, (diphenoxyphosphoryl)methyl p-tolyl sulfoxide has been developed as a Horner olefination reagent for the Z-selective synthesis of vinyl sulfoxides. researchgate.net These vinyl sulfoxides are versatile building blocks for further transformations.

Similarly, the anion of (R)-(+)-methyl p-tolyl sulfoxide can be added to nitrones to produce optically active α-substituted N-hydroxylamines, which are precursors to secondary amines. sigmaaldrich.com While these examples use methyl p-tolyl sulfoxide, the principles are directly applicable to the isopropyl analogue, which can offer different steric and electronic properties. The integration of this compound moieties into reagents for total synthesis is an active area of research, aiming to leverage its unique properties for controlling stereochemistry in the construction of natural products and other complex targets. sigmaaldrich.com

High-Throughput Screening Methodologies for Catalytic Optimization

The discovery and optimization of new catalysts and reaction conditions can be a time-consuming process. youtube.comyoutube.com High-throughput screening (HTS) methodologies are emerging as a powerful tool to accelerate this phase of research. youtube.com For the synthesis of sulfoxides, the development of rapid and reliable HTS assays is critical for evaluating large libraries of potential catalysts. nih.gov

Several HTS methods for detecting sulfoxide formation and enantioselectivity have been developed. These include:

Fluorescence-based detection: Utilizing the acid activation of a molecule like omeprazole (B731) to screen mutant libraries of enzymes. nih.gov

Iodine-release method: Based on the reduction of sulfoxides to sulfides, which can be adapted to a 96-well plate format for rapid screening. nih.govnih.gov

Enzyme inhibition assays: Using the selective inhibition of an enzyme like horse liver alcohol dehydrogenase to screen for active and enantioselective variants. nih.gov

Colorimetric detection: A back-titration procedure that measures the concentration of the sulfide starting material. nih.gov

These methods, which are often simple and inexpensive, allow researchers to quickly identify promising catalysts from a large pool of candidates, significantly speeding up the optimization process for the synthesis of this compound. nih.govnih.gov

HTS MethodPrincipleApplication
Fluorescence Detection Acid activation of omeprazole by the sulfoxide product. nih.govScreening mutant enzyme libraries for sulfoxidation activity. nih.gov
Iodine Release Reduction of sulfoxide to sulfide with coupled iodine release. nih.govnih.govQuantifying sulfoxide production in a high-throughput format. nih.govnih.gov
Enzyme Inhibition Enantioselective inhibition of a specific enzyme by the chiral sulfoxide. nih.govRapidly screening for enantioselective biocatalysts. nih.gov
Colorimetric Detection Measures the remaining concentration of the periodate-sensitive sulfide. nih.govDetermining the presence or absence of sulfoxide in a reaction. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.